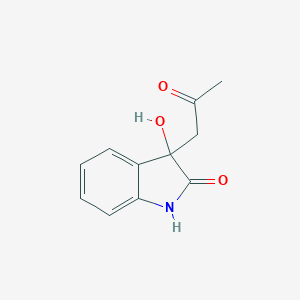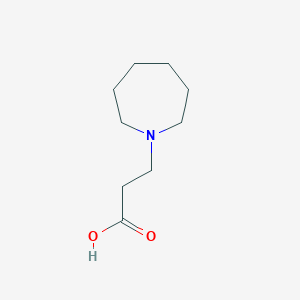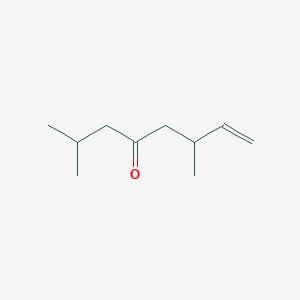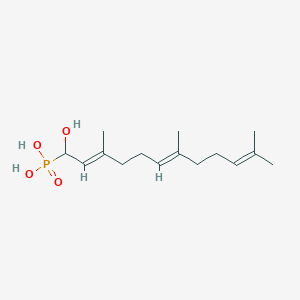
4-Cloro-6-nitroquinazolina
Descripción general
Descripción
4-Chloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of chlorine and nitro groups in 4-Chloro-6-nitroquinazoline makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Chloro-6-nitroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
Target of Action
4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, 4-Chloro-6-nitroquinazoline can effectively control the growth and proliferation of cancer cells .
Biochemical Pathways
4-Chloro-6-nitroquinazoline affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-Chloro-6-nitroquinazoline’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route includes:
Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.
Nitration: The 4-chloroquinazolin-2-one is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position, yielding 4-chloro-6-nitroquinazolin-2-one.
Reduction: The nitro group can be reduced to an amino group if required for further modifications.
Industrial Production Methods: Industrial production of 4-Chloro-6-nitroquinazoline follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Amination Products: 4-amino-6-nitroquinazoline.
Substituted Quinazolines: Various derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
4,7-Dichloro-6-nitroquinazoline: Similar structure with an additional chlorine atom, used in the synthesis of tyrosine kinase inhibitors.
4-Amino-6-nitroquinazoline: Formed by the reduction of 4-Chloro-6-nitroquinazoline, used in the synthesis of various pharmaceuticals.
Uniqueness: 4-Chloro-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
4-chloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSFEDULGODDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463364 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-16-8 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


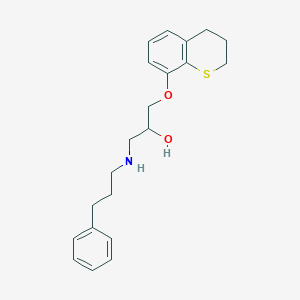

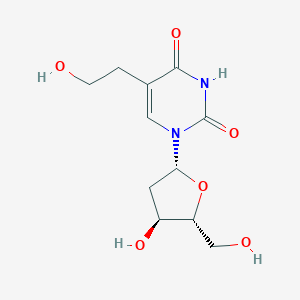
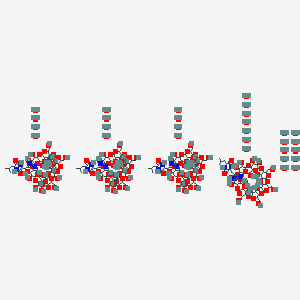
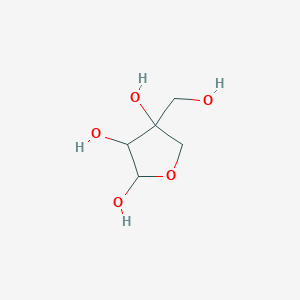
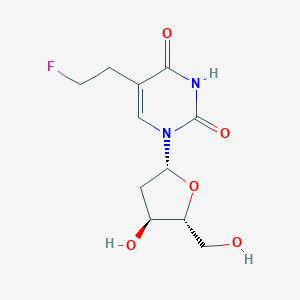

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
